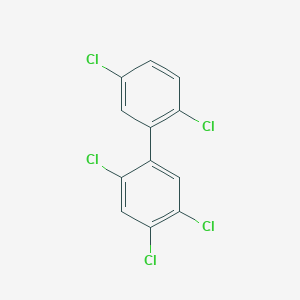

2,2',4,5,5'-Pentachlorobiphenyl

Description

Properties

IUPAC Name |

1,2,4-trichloro-5-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHWLEDBADHJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8038304 | |

| Record name | 2,2',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37680-73-2 | |

| Record name | PCB 101 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37680-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5,2',5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8038304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5,5'-pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4,5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803YVI5BNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101)

Introduction

This compound, designated as PCB 101, is a specific congener of polychlorinated biphenyls (PCBs). PCBs are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment and adverse health effects have led to a global ban on their production. Understanding the physicochemical properties of individual PCB congeners like PCB 101 is crucial for assessing their environmental fate, transport, and toxicological impact. This technical guide provides a comprehensive overview of the core physicochemical properties of PCB 101, detailed experimental protocols for their determination, and a summary of its metabolic pathway.

Physicochemical Data of this compound (PCB 101)

The following tables summarize the key physicochemical properties of PCB 101, providing a quantitative basis for understanding its behavior in various systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₅Cl₅ | |

| Molecular Weight | 326.43 g/mol | [1] |

| CAS Number | 37680-73-2 | |

| Appearance | Solid | [2] |

Table 1: General Properties of PCB 101

| Property | Value | Temperature (°C) | Reference |

| Melting Point | 77 - 78 | [3] | |

| Boiling Point | 371.0 ± 37.0 | [3] | |

| Vapor Pressure | 2.52 x 10⁻⁵ mmHg | 25 | [3] |

| Water Solubility | 11 µg/L | 25 | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 6.11 - 6.5 | [1][4] | |

| Henry's Law Constant | 9.00 x 10⁻⁵ atm-m³/mole | [3] | |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

Table 2: Quantitative Physicochemical Data for PCB 101

Experimental Protocols

The determination of the physicochemical properties of compounds like PCB 101 requires standardized and validated methods to ensure accuracy and reproducibility. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally recognized standards.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point of a solid is the temperature at which it transitions to a liquid. For a crystalline solid like PCB 101, this is typically a sharp range.

Recommended Method: Capillary Method with a heated metal block apparatus.

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry PCB 101 is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The apparatus is heated at a steady rate. For an unknown substance, a preliminary rapid heating can be done to determine an approximate melting range.

-

Determination: For an accurate measurement, the temperature is raised to about 10°C below the expected melting point. The heating rate is then slowed to 1-2°C per minute.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination (Adapted from OECD Guideline 103)

Due to the high boiling point of PCB 101, specialized techniques are required.

Recommended Method: Ebulliometer Method or Differential Scanning Calorimetry (DSC).

Procedure (Ebulliometer Method):

-

Apparatus: An ebulliometer, designed for determining the boiling point of liquids at a given pressure, is used.

-

Sample Introduction: A sample of PCB 101 is placed in the ebulliometer.

-

Heating: The sample is heated, and the temperature of the boiling liquid and its vapor are measured.

-

Equilibrium: The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure. The measurement is taken when the temperature of the boiling liquid and the vapor are in equilibrium.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Water Solubility Determination (Adapted from OECD Guideline 105)

Given the very low water solubility of PCB 101, a sensitive analytical method is required.

Recommended Method: Column Elution Method.[1]

Procedure:

-

Column Preparation: A column is packed with an inert support material coated with an excess of PCB 101.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Equilibration: The system is allowed to equilibrate to ensure that the water leaving the column is saturated with PCB 101.

-

Sample Collection: A series of aqueous samples are collected from the column outlet.

-

Analysis: The concentration of PCB 101 in the collected water samples is determined using a highly sensitive analytical technique, such as gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS).

-

Calculation: The water solubility is reported as the average concentration from the collected saturated samples.

Vapor Pressure Determination (Adapted from OECD Guideline 104)

The low vapor pressure of PCB 101 necessitates a method capable of measuring very low pressures.

Recommended Method: Gas Saturation Method or Knudsen Effusion Method.[5]

Procedure (Gas Saturation Method):

-

Apparatus: A stream of an inert gas is passed at a known flow rate through or over the surface of the PCB 101 sample.

-

Saturation: The gas becomes saturated with the vapor of the substance.

-

Trapping: The vapor is collected from the gas stream using a suitable trap (e.g., a sorbent tube).

-

Quantification: The amount of trapped PCB 101 is determined analytically (e.g., by GC-MS).

-

Calculation: The vapor pressure is calculated from the amount of substance transported by a known volume of gas.

Octanol-Water Partition Coefficient (Kow) Determination (Adapted from OECD Guideline 107 & 123)

The high lipophilicity of PCB 101 (high log Kow) makes the traditional shake-flask method prone to errors.

Recommended Method: Slow-Stirring Method (OECD 123).

Procedure:

-

Apparatus: A thermostatted stirred reactor is used, containing n-octanol, water, and the test substance.

-

Equilibration: The mixture is stirred slowly for a prolonged period to allow for the establishment of a true partition equilibrium without the formation of a microemulsion.

-

Phase Separation: After stirring is stopped, the n-octanol and water phases are allowed to separate completely.

-

Sampling: Aliquots are carefully taken from both the n-octanol and water phases.

-

Analysis: The concentration of PCB 101 in each phase is determined by a suitable analytical method (e.g., GC-ECD or GC-MS).

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is typically expressed as its logarithm (log Kow).

Metabolic Pathway of this compound (PCB 101)

The metabolism of PCBs is a critical factor in their toxicity and elimination from the body. The primary route of metabolism for PCB 101 involves oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites. These metabolites can then undergo further conjugation reactions.

Caption: Metabolic pathway of PCB 101.

The initial and rate-limiting step in the metabolism of PCB 101 is hydroxylation, primarily catalyzed by cytochrome P450 enzymes, with human CYP2A6 being identified as a key isoform.[3] This Phase I reaction introduces a hydroxyl group onto the biphenyl (B1667301) structure, forming metabolites such as 4-hydroxy-2,2',4',5,5'-pentachlorobiphenyl.[3] These hydroxylated metabolites are more polar than the parent compound.

Following hydroxylation, these metabolites can undergo Phase II conjugation reactions, such as glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).[6][7] These conjugation reactions further increase the water solubility of the metabolites, facilitating their excretion from the body.[8]

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of this compound (PCB 101). The presented data, compiled in structured tables, offers a clear and accessible reference for researchers. The outlined experimental protocols, based on established OECD guidelines, provide a framework for the accurate determination of these properties. Furthermore, the visualization of the metabolic pathway offers insight into the biotransformation of this persistent organic pollutant. This comprehensive information is vital for professionals in research, environmental science, and drug development for predicting the behavior, fate, and potential impact of PCB 101.

References

- 1. oecd.org [oecd.org]

- 2. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 3. Specific human CYP 450 isoform metabolism of a pentachlorobiphenyl (PCB-IUPAC# 101) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consilab.de [consilab.de]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. s3.amazonaws.com [s3.amazonaws.com]

Toxicological Profile of PCB 101 in Laboratory Animals: An In-depth Technical Guide

Disclaimer: This technical guide summarizes the available toxicological data for Polychlorinated Biphenyl (PCB) congener 101 (2,2',4,5,5'-pentachlorobiphenyl). It is important to note that while specific data for PCB 101 are included where available, much of the existing research on PCB toxicity has been conducted on commercial mixtures (e.g., Aroclors) or other individual congeners. Therefore, data from these related substances are included to provide a broader context for the potential toxicological profile of PCB 101, and any such instances are clearly indicated.

Executive Summary

PCB 101 is a pentachlorobiphenyl congener that has been the subject of toxicological research due to its persistence in the environment and detection in biological samples. This guide provides a comprehensive overview of its toxicological profile in laboratory animals, focusing on key endpoints including carcinogenicity, neurotoxicity, reproductive and developmental toxicity, immunotoxicity, and hepatotoxicity. The mechanisms of PCB 101 toxicity are multifaceted and involve the disruption of several critical signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway, calcium signaling via ryanodine (B192298) receptors, and thyroid hormone signaling. While extensive data exists for PCB mixtures, specific quantitative data for PCB 101 remains limited for some toxicological endpoints.

Acute Toxicity

There is a notable lack of publicly available data on the acute toxicity of PCB 101, including LD50 (median lethal dose) and LC50 (median lethal concentration) values in laboratory animals. General information on PCBs indicates that their acute toxicity is relatively low. For instance, studies on various PCB mixtures have reported oral LD50 values in rats ranging from 1,010 to 4,250 mg/kg body weight, depending on the specific mixture and the age and sex of the animals.

Table 1: Acute Toxicity of PCB Mixtures (for context)

| Test Substance | Species | Route | Parameter | Value |

| PCB Mixtures | Rat | Oral | LD50 | 1,010 - 4,250 mg/kg bw |

| PCB Mixtures | Mink | Oral | LD50 | 750 - 4,000 mg/kg bw |

Note: Data in this table are for PCB mixtures and not specific to PCB 101.

Experimental Protocol: Acute Oral Toxicity (Limit Test - adapted from OECD Guideline 420)

A common approach for substances with expected low toxicity is the limit test.

-

Test Animals: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley strain) are used. A small number of animals (e.g., 5) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

-

Dose Administration: A single dose of the test substance (e.g., 2000 mg/kg body weight) is administered by oral gavage using a suitable vehicle.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Carcinogenicity

There is a lack of specific long-term carcinogenicity bioassays for PCB 101 in laboratory animals. However, the International Agency for Research on Cancer (IARC) has classified PCBs as a whole as carcinogenic to humans (Group 1). Studies on commercial PCB mixtures have shown that they can induce liver tumors in rats and mice. The National Toxicology Program (NTP) considers several PCB mixtures to be "reasonably anticipated to be human carcinogens".[1]

Table 2: Carcinogenicity of PCB Mixtures (for context)

| Test Substance | Species (Sex) | Route | Exposure Duration | Tumor Site |

| Aroclor 1254 | Rat (Female) | Oral | 24 months | Liver (hepatocellular adenomas and carcinomas) |

| Aroclor 1260 | Rat (Male) | Oral | 24 months | Liver (hepatocellular adenomas and carcinomas) |

Note: Data in this table are for PCB mixtures and not specific to PCB 101.

Experimental Protocol: Chronic Toxicity/Carcinogenicity Study (adapted from OECD Guideline 452)

-

Test Animals: Typically, rats (e.g., Fischer 344 or Sprague-Dawley) and mice (e.g., B6C3F1) of both sexes are used.

-

Group Size: At least 50 animals per sex per dose group.

-

Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats). At least three dose levels and a concurrent control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter. Hematology and clinical chemistry are evaluated at multiple time points.

-

Pathology: A full necropsy is performed on all animals. Tissues from all organ systems are collected, and histopathological examination is conducted. Tumor incidence and latency are recorded.

Neurotoxicity

Non-dioxin-like PCBs, including PCB 101, are known to exert neurotoxic effects. The primary mechanism is believed to be the disruption of intracellular calcium signaling through the sensitization of ryanodine receptors (RyRs). This can lead to altered neuronal development and function. Studies on PCB mixtures have shown effects on motor activity, learning, and memory.

Signaling Pathway: Ryanodine Receptor-Mediated Calcium Signaling Disruption

Caption: PCB 101 sensitizes ryanodine receptors, leading to excessive calcium release and neurotoxicity.

Experimental Protocol: Developmental Neurotoxicity Study (adapted from OECD Guideline 426)

-

Test Animals: Pregnant rats (e.g., Wistar or Sprague-Dawley) are used.

-

Dose Administration: The test substance is administered daily to dams from gestation day 6 through lactation day 21.

-

Offspring Evaluation:

-

Physical Development: Body weight, anogenital distance, and age of attainment of developmental landmarks (e.g., eye opening, incisor eruption) are recorded.

-

Behavioral Ontogeny: Tests for motor activity and sensory function are conducted at various postnatal ages.

-

Adult Neurobehavioral Testing: At maturity, offspring are tested for motor function, sensory function, and learning and memory (e.g., Morris water maze, fear conditioning).

-

-

Neuropathology: Brains are collected from a subset of offspring at different ages for weight measurements and histopathological examination to assess for structural changes.

Reproductive and Developmental Toxicity

Table 3: Reproductive and Developmental Toxicity of PCB Mixtures (for context)

| Test Substance | Species | NOAEL | LOAEL | Effects Observed at LOAEL |

| Aroclor 1254 | Rat | - | 1 mg/kg/day | Decreased pup survival and growth |

| Aroclor 1016 | Monkey | 0.0014 mg/kg/day | 0.007 mg/kg/day | Reduced conception |

Note: Data in this table are for PCB mixtures and not specific to PCB 101.

Experimental Protocol: Two-Generation Reproduction Toxicity Study (adapted from OECD Guideline 416)

-

Test Animals: Male and female rats (F0 generation) are used.

-

Dose Administration: The test substance is administered to the F0 generation for a pre-mating period, during mating, gestation, and lactation.

-

F1 Generation: Offspring from the F0 generation (F1) are selected and administered the test substance from weaning through maturity, mating, and production of the F2 generation.

-

Endpoints Evaluated:

-

Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating and fertility indices, gestation length, and organ weights.

-

Offspring (F1 and F2): Viability, sex ratio, body weight, physical and sexual development, and gross pathology at necropsy.

-

Immunotoxicity

PCB 101 has been shown to modulate immune responses. Studies in mice have demonstrated that PCB 101 can impair macrophage function.

Table 4: Immunotoxicity of PCB 101

| Species | Exposure | Dose/Concentration | Effect | NOAEL |

| Mouse (macrophage cell line) | In vitro | 10 µM | Increased cell death in the presence of LPS | Not established |

| Mouse | In vivo | Not specified | Reduced antibody response to sheep red blood cells | Not established |

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Signaling

While PCB 101 is considered a non-dioxin-like PCB with low affinity for the AhR, some studies suggest that PCBs can modulate AhR signaling, which plays a role in immune function.

Caption: PCB 101 can weakly interact with the AhR signaling pathway, potentially altering gene expression.

Experimental Protocol: Immunotoxicity Study (adapted from OECD Guideline 407 with immunological endpoints)

-

Test Animals: Typically mice (e.g., C57BL/6) or rats are used.

-

Dose Administration: The test substance is administered daily for at least 28 days via the relevant route of exposure.

-

Immunological Endpoints:

-

Humoral Immunity: Measurement of antibody production in response to a T-cell dependent antigen (e.g., sheep red blood cells).

-

Cell-Mediated Immunity: Assessment of lymphocyte proliferation in response to mitogens (e.g., Concanavalin A, lipopolysaccharide) and mixed lymphocyte reaction.

-

Innate Immunity: Evaluation of natural killer (NK) cell activity and macrophage phagocytosis.

-

-

Pathology: Weights of lymphoid organs (spleen, thymus) are recorded, and histopathological examination is performed.

Hepatotoxicity

The liver is a primary target organ for PCB toxicity. Exposure to PCB mixtures is known to cause liver enlargement, and changes in liver enzyme levels. While specific data for PCB 101 is limited, it is expected to contribute to the overall hepatotoxic effects of PCB mixtures.

Table 5: Hepatotoxicity of PCB Mixtures (for context)

| Test Substance | Species | Dose | Duration | Effects |

| Aroclor 1254 | Rat | 2.5 mg/kg/day | 7 days | Increased relative liver weight |

| Aroclor 1260 | Rat | 100 ppm in diet | 52 weeks | Liver hypertrophy, hepatocellular degeneration |

Note: Data in this table are for PCB mixtures and not specific to PCB 101.

Signaling Pathway: Disruption of Thyroid Hormone Signaling

PCBs, including their hydroxylated metabolites, can disrupt thyroid hormone homeostasis, which can have secondary effects on the liver. They can interfere with the transport of thyroid hormones by binding to transport proteins like transthyretin (TTR) and can also enhance the metabolism of thyroid hormones in the liver.

Caption: PCB 101 disrupts thyroid hormone homeostasis by interfering with transport and enhancing metabolism.

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (adapted from OECD Guideline 407)

-

Test Animals: Rats (e.g., Sprague-Dawley) are typically used.

-

Dose Administration: The test substance is administered daily by oral gavage for 28 days. At least three dose levels and a control group are used.

-

Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, including liver function tests (e.g., ALT, AST, ALP).

-

Pathology: A full necropsy is performed. The liver is weighed, and sections are taken for histopathological examination to look for cellular changes such as hypertrophy, necrosis, and fatty change.

General Experimental Workflow

The following diagram illustrates a general workflow for assessing the toxicity of a chemical like PCB 101.

Caption: A general workflow for a toxicological study in laboratory animals.

Conclusion

PCB 101 exhibits a toxicological profile consistent with other non-dioxin-like PCBs, with the potential to cause neurotoxicity, immunotoxicity, and disrupt the endocrine system, particularly thyroid hormone homeostasis. While specific quantitative data for acute toxicity and carcinogenicity are lacking, the available information suggests that PCB 101 contributes to the overall toxicity of PCB mixtures. Further research is needed to establish clear dose-response relationships and no-observed-adverse-effect levels for various toxicological endpoints to better assess the risk associated with exposure to this specific congener.

References

An In-depth Technical Guide to the Environmental Degradation Pathways of 2,2',4,5,5'-Pentachlorobiphenyl (PCB-118)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose significant risks to environmental and human health. This technical guide provides a comprehensive overview of the environmental degradation pathways of a specific congener, 2,2',4,5,5'-Pentachlorobiphenyl, also known as PCB-118 or PCB-101 in some literature. Due to its prevalence and toxicity, understanding its fate in the environment is of critical importance. This document details the primary degradation mechanisms, including microbial (aerobic and anaerobic), photochemical, and abiotic pathways. It presents quantitative data on degradation rates, outlines detailed experimental protocols for studying these processes, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers in environmental science, toxicology, and related fields.

Introduction to this compound (PCB-118)

This compound is a synthetic organochlorine compound belonging to the polychlorinated biphenyl (B1667301) (PCB) family, which comprises 209 distinct congeners. PCBs were extensively used in various industrial applications, such as dielectric and coolant fluids in transformers and capacitors, due to their chemical stability, non-flammability, and electrical insulating properties.[1] However, their resistance to degradation has led to their widespread persistence in the environment, bioaccumulation in food chains, and adverse health effects.[2][3] PCB-118 is a significant congener of concern due to its toxicity and prevalence in environmental samples.

Microbial Degradation Pathways

Microbial degradation is a key process in the natural attenuation of PCBs in the environment. This process can occur under both aerobic and anaerobic conditions, often involving a sequential anaerobic-aerobic pathway for more highly chlorinated congeners.[2][3][4]

Aerobic Degradation

Aerobic bacteria, particularly those belonging to the genera Pseudomonas, Rhodococcus, and Burkholderia, can degrade less chlorinated PCBs through a co-metabolic process, utilizing biphenyl as a primary growth substrate.[5] The degradation is initiated by the bph gene cluster, which encodes a series of enzymes that catalyze the breakdown of the biphenyl structure.[6][7]

The aerobic degradation of PCBs is primarily initiated by the enzyme biphenyl dioxygenase (BphA), which introduces oxygen to the biphenyl rings.[5] This is followed by a series of enzymatic reactions catalyzed by dihydrodiol dehydrogenase (BphB), 2,3-dihydroxybiphenyl dioxygenase (BphC), and a hydrolase (BphD), ultimately leading to the formation of chlorobenzoic acids.[8]

Anaerobic Degradation

Under anaerobic conditions found in sediments and submerged soils, highly chlorinated PCBs like PCB-118 can undergo reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl rings, leading to the formation of less chlorinated congeners that can subsequently be degraded aerobically.[4][9] This dechlorination is often mediated by organohalide-respiring bacteria. The removal of chlorine atoms typically occurs preferentially from the meta and para positions.[9][10]

Photochemical Degradation

Photochemical degradation is another significant pathway for the breakdown of PCBs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine bonds through reductive dechlorination.[11] The presence of photosensitizers in natural waters can enhance the rate of photodegradation. The degradation products are typically less chlorinated PCB congeners.[11][12]

Abiotic Degradation

Besides microbial and photochemical processes, abiotic degradation can also contribute to the transformation of PCBs. A notable method is the use of zero-valent iron (ZVI), which can act as a reducing agent to dechlorinate PCBs.[13][14] This process is particularly effective for highly chlorinated congeners and can be applied in engineered remediation systems. The reaction involves the transfer of electrons from the surface of the ZVI to the PCB molecule, leading to the cleavage of C-Cl bonds.[15]

Quantitative Data on Degradation

The rate of PCB-118 degradation varies significantly depending on the environmental conditions and the degradation pathway. The following tables summarize available quantitative data from various studies.

Table 1: Microbial Degradation of PCB-118

| Microbial Strain/Consortium | Condition | Initial Concentration | Degradation (%) | Time | Reference |

| Pseudomonas mendocina CL-10.4 | Aerobic, coated with Fe3O4 nanoparticles | Not specified | - | - | [16] |

| Rhodococcus sp. MAPN-1 | Aerobic | Not specified | 15% (dichlorobiphenyl) | 15 days | [17][18] |

| Anaerobic microbial granules | Anaerobic | Spiked | Dechlorination observed | - | [19] |

| Pseudomonas fluorescens F113L::1180 | Aerobic | Not specified | 8-35% gfp expression | 14 days | [20] |

Table 2: Photochemical and Abiotic Degradation of PCB-118 (and related congeners)

| Degradation Method | Medium | Light Source/Reagent | Degradation (%) | Time | Reference |

| Photolysis | Methanol (B129727)/water | UV lamp (100W) | Varies by congener | 20-110 min | [17] |

| Fenton's Reagent | Aqueous solution | FeSO4 + H2O2 | Poor for PCB-101 | 96 hours | [5][21] |

| Zero-Valent Iron (ZVI) | Anaerobic composting | Nanoscale ZVI | 34% enhancement | 140 days | [14] |

| Persulfate Activation | Aqueous solution | Gamma radiation | - | - | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PCB-118 degradation.

Aerobic Microbial Degradation Assay

Objective: To assess the aerobic degradation of PCB-118 by a specific bacterial strain (e.g., Pseudomonas sp.).

Materials:

-

Bacterial strain (e.g., Pseudomonas fluorescens F113L::1180)

-

Minimal salt medium (MSM)

-

Biphenyl (as a growth substrate)

-

PCB-118 standard solution (in a suitable solvent like acetone)

-

Sterile culture flasks

-

Shaking incubator

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Hexane (B92381) (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Inoculum Preparation: Grow the bacterial strain in a nutrient-rich medium to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a specific optical density (e.g., OD600 of 1.0).

-

Microcosm Setup: In sterile flasks, add a defined volume of MSM. Add biphenyl to a final concentration that supports growth. Spike with PCB-118 solution to the desired final concentration (e.g., 10 mg/L).

-

Inoculation: Inoculate the flasks with the prepared bacterial suspension. Include sterile controls (no bacteria) and killed-cell controls (autoclaved bacteria).

-

Incubation: Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for a defined period (e.g., 7-28 days).

-

Sampling and Extraction: At regular time intervals, withdraw aliquots from the flasks. Extract the PCBs by adding an equal volume of hexane and shaking vigorously. Separate the organic and aqueous layers. Dry the hexane extract with anhydrous sodium sulfate.

-

Analysis: Analyze the hexane extract using GC-MS to quantify the remaining PCB-118 and identify any degradation products.[23][24]

Anaerobic Reductive Dechlorination in Sediment Microcosms

Objective: To investigate the anaerobic dechlorination of PCB-118 in contaminated sediment.[10][25]

Materials:

-

PCB-contaminated sediment

-

Site water or artificial seawater/freshwater

-

Serum bottles with butyl rubber stoppers and aluminum crimp seals

-

Anaerobic chamber or glove box

-

PCB-118 standard solution

-

Gas chromatograph with an electron capture detector (GC-ECD) or GC-MS

-

Extraction solvents (e.g., acetone (B3395972)/hexane mixture)

-

Copper granules for sulfur removal

Procedure:

-

Microcosm Setup: Inside an anaerobic chamber, dispense a known amount of sediment and site water into serum bottles (e.g., 1:4 sediment to water ratio).

-

Spiking: Spike the microcosms with a known concentration of PCB-118 dissolved in a minimal amount of a suitable solvent.

-

Sealing and Incubation: Seal the bottles with stoppers and crimp caps. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) without shaking.

-

Sampling and Extraction: At various time points, sacrifice triplicate microcosms. Extract the entire content by adding a mixture of acetone and hexane, followed by sonication and shaking.

-

Cleanup: Separate the solvent phase, pass it through a column containing anhydrous sodium sulfate and activated copper granules to remove water and elemental sulfur.

-

Analysis: Concentrate the extract and analyze it using GC-ECD or GC-MS to determine the concentration of PCB-118 and its dechlorination products.[26]

Photochemical Degradation in Aqueous Solution

Objective: To determine the photodegradation rate of PCB-118 in an aqueous solution under UV irradiation.[12][17]

Materials:

-

Quartz reaction vessel

-

UV lamp (e.g., low-pressure mercury lamp)

-

PCB-118 standard solution

-

Solvent (e.g., methanol or acetonitrile)

-

Deionized water

-

Magnetic stirrer

-

High-performance liquid chromatography (HPLC) with a UV detector or GC-MS

-

Extraction solvent (e.g., hexane)

Procedure:

-

Reaction Setup: Prepare a solution of PCB-118 in a mixture of solvent and deionized water in the quartz reaction vessel. Place the vessel in a photoreactor equipped with a UV lamp and a magnetic stirrer.

-

Irradiation: Turn on the UV lamp to initiate the photodegradation reaction. Maintain a constant temperature using a cooling system if necessary.

-

Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

-

Extraction and Analysis: Extract the samples with hexane. Analyze the extracts using HPLC or GC-MS to quantify the concentration of PCB-118 over time.

-

Kinetic Analysis: Plot the concentration of PCB-118 versus time to determine the degradation kinetics and calculate the rate constant.

Conclusion

The environmental degradation of this compound is a complex process involving multiple pathways. Microbial degradation, through both aerobic and anaerobic mechanisms, plays a crucial role in the natural attenuation of this persistent pollutant. Photochemical and abiotic degradation processes also contribute to its transformation in the environment. This technical guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers in their efforts to study and mitigate the environmental impact of PCBs. Further research is needed to fully elucidate the intricate mechanisms and to develop more effective remediation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the biodegradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbe.com [microbe.com]

- 5. Aerobic degradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemistry and genetics of PCB metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enhanced reductive dechlorination of polychlorinated biphenyl-contaminated soil by in-vessel anaerobic composting with zero-valent iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biodegradation Of Pcb118 By Pseudomonas Mendocina Strain Cl–10.4.coated With Superparamagnetic Fe3o4 Nanoparticles, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]

- 17. The Comparative Photodegradation Activities of Pentachlorophenol (PCP) and Polychlorinated Biphenyls (PCBs) Using UV Alone and TiO2-Derived Photocatalysts in Methanol Soil Washing Solution | PLOS One [journals.plos.org]

- 18. Identification of DypB from Rhodococcus jostii RHA1 as a lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genetically modified Pseudomonas biosensing biodegraders to detect PCB and chlorobenzoate bioavailability and biodegradation in contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pjoes.com [pjoes.com]

- 22. researchgate.net [researchgate.net]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. gcms.cz [gcms.cz]

- 25. academic.oup.com [academic.oup.com]

- 26. Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Bioaccumulation and Biomagnification of PCB 101 in Aquatic Food Webs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of Polychlorinated Biphenyl (PCB) congener 101 in aquatic ecosystems. PCBs are persistent organic pollutants that pose significant environmental and health risks due to their toxicity and tendency to accumulate in living organisms.[1] This document details the processes of bioaccumulation and biomagnification, presents quantitative data from a well-studied aquatic food web, outlines detailed experimental protocols for analysis, and provides visual representations of the key pathways and workflows.

Introduction to Bioaccumulation and Biomagnification of PCBs

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications until they were banned in many countries due to their environmental persistence and adverse health effects.[1] PCBs are hydrophobic and lipophilic, meaning they have a low solubility in water and a high affinity for fats and oils.[2] These properties are central to their behavior in aquatic environments.

Bioaccumulation is the process by which PCBs are taken up by an aquatic organism from the surrounding environment, including water, sediment, and their food. This occurs because PCBs are readily absorbed and are slow to be metabolized or excreted, leading to their concentration in the organism's tissues, particularly fatty tissues.[3]

Biomagnification , also known as trophic magnification, is the process where the concentration of PCBs increases in organisms at successively higher levels in a food chain.[4] When a predator consumes prey containing PCBs, the PCBs are transferred and accumulate in the predator's tissues at a higher concentration. This process results in the highest concentrations of PCBs being found in top predators of the food web.[1]

PCB 101 (2,2',4,5,5'-pentachlorobiphenyl) is a moderately chlorinated congener that is commonly found in environmental samples and is known to bioaccumulate in aquatic food webs.[5]

Quantitative Data: PCB 101 in the Lake Hartwell Aquatic Food Web

The following table summarizes the concentration of PCB 101 across various trophic levels in the Lake Hartwell aquatic food web, a well-documented site of PCB contamination.[6][7][8] The data illustrates the progressive increase in PCB 101 concentration with increasing trophic level, a clear indication of biomagnification. The Trophic Magnification Factor (TMF) quantifies this increase per trophic level.[6]

| Trophic Level | Organism/Group | Trophic Position (δ¹⁵N) | PCB 101 Concentration (ng/g lipid weight) | Trophic Magnification Factor (TMF) for PCB 101 |

| 1 | Phytoplankton | ~2.0 | Estimated Low Concentration | \multirow{5}{*}{3.16} |

| 2 | Zooplankton | ~4.5 | Estimated Intermediate Concentration | |

| 3 | Macroinvertebrates | ~6.0 | Estimated Intermediate-High Concentration | |

| 4 | Forage Fish | ~8.0 | Estimated High Concentration | |

| 5 | Predatory Fish | ~10.0 | Estimated Very High Concentration |

Specific concentrations for PCB 101 in each trophic level from a single, comprehensive table in the Walters et al. (2011) study were not publicly available in the supplementary data. The TMF value is directly from the study, and the concentration trend is illustrative of the biomagnification process described. The Trophic Magnification Factor (TMF) for PCB 101 in this food web was determined to be 3.16, indicating a significant increase in concentration at each successive trophic level.[6]

Experimental Protocols

The accurate quantification of PCB 101 in aquatic biota requires rigorous and standardized experimental protocols. The following sections detail the key methodologies employed in studies such as the one conducted at Lake Hartwell.

Sample Collection and Preparation

-

Collection: Aquatic organisms are collected from the study site using appropriate methods (e.g., plankton nets for phytoplankton and zooplankton, electrofishing for fish).[9] Samples are immediately placed on ice and transported to the laboratory.

-

Homogenization: For larger organisms like fish, muscle tissue is dissected. All samples are then homogenized to ensure a uniform consistency for subsequent analyses.

-

Freeze-Drying: Samples are freeze-dried to remove water content, which allows for the accurate determination of dry weight and improves extraction efficiency.

Lipid Content Determination

The lipid content of each sample is determined to normalize PCB concentrations, as these compounds are lipophilic.[5]

-

Extraction: A subsample of the homogenized and dried tissue is subjected to lipid extraction using a solvent mixture, commonly chloroform:methanol.

-

Gravimetric Analysis: The solvent is evaporated, and the remaining lipid residue is weighed to determine the percentage of lipid in the sample.

PCB 101 Extraction and Analysis

Congener-specific analysis of PCBs is typically performed using gas chromatography-mass spectrometry (GC-MS).[10]

-

Accelerated Solvent Extraction (ASE): A homogenized and dried sample is mixed with a drying agent (e.g., diatomaceous earth) and placed in an extraction cell.[11] The extraction is performed with a suitable solvent, such as hexane, under elevated temperature and pressure to efficiently extract the PCBs.

-

Extract Cleanup: The raw extract contains lipids and other co-extracted compounds that can interfere with the analysis. The extract is cleaned up using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica (B1680970) or Florisil to remove these interferences.[10]

-

GC-MS Analysis: The cleaned extract is concentrated and injected into a high-resolution gas chromatograph coupled with a mass spectrometer (HRGC/HRMS).[12]

-

The GC separates the individual PCB congeners based on their boiling points and interaction with the chromatographic column.

-

The MS identifies and quantifies the congeners based on their unique mass-to-charge ratio.

-

-

Quantification: The concentration of PCB 101 is determined by comparing its peak area in the sample chromatogram to the peak area of a known amount of an internal standard (often a ¹³C-labeled PCB congener) and a calibration curve generated from certified reference standards.[4]

Trophic Level Determination using Stable Isotope Analysis

The trophic position of each organism in the food web is determined by analyzing the stable isotope ratios of nitrogen (δ¹⁵N).[13]

-

Sample Preparation: A subsample of the dried, homogenized tissue is weighed into a tin capsule.

-

Isotope Ratio Mass Spectrometry (IRMS): The sample is combusted in an elemental analyzer, and the resulting N₂ gas is introduced into an isotope ratio mass spectrometer.

-

Trophic Position Calculation: The δ¹⁵N value of a consumer is typically enriched by 3-4‰ relative to its diet.[14] By measuring the δ¹⁵N of the organisms and a baseline primary consumer, the trophic level of each organism can be calculated.

Visualizing the Process: Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.

Caption: Bioaccumulation and biomagnification of PCB 101 in a simplified aquatic food web.

Caption: Experimental workflow for the analysis of PCB 101 in aquatic biota.

Conclusion

The bioaccumulation and biomagnification of PCB 101 pose a significant threat to the health of aquatic ecosystems. Understanding the mechanisms of its transfer through the food web and having robust analytical methods for its quantification are crucial for assessing the risks and developing effective remediation strategies. The data from Lake Hartwell clearly demonstrates the potential for PCB 101 to magnify to high concentrations in top predators. The detailed experimental protocols outlined in this guide provide a framework for researchers to conduct accurate and reproducible studies on the fate and effects of this persistent organic pollutant.

References

- 1. The concentration and biomagnification of PCBs and PBDEs across four trophic levels in a marine food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. nationalacademies.org [nationalacademies.org]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Trophic magnification of PCBs and its relationship to the octanol-water partition coefficient [pubs.usgs.gov]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. Foodweb modeling for polychlorinated biphenyls (PCBs) in the Twelvemile Creek Arm of Lake Hartwell, South Carolina, USA [ideas.repec.org]

- 9. Zooplankton and Fish Accumulate Chlorinated Hydrocarbons from Contaminated Sediments | Scilit [scilit.com]

- 10. Determination of polychlorinated biphenyls in fish: optimisation and validation of a method based on accelerated solvent extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. How Do Stable Isotope Ratios, Such as Δ15n, Help in Determining the Trophic Level? → Learn [pollution.sustainability-directory.com]

- 14. arctic-predators.uit.no [arctic-predators.uit.no]

An In-depth Technical Guide to 2,2',4,5,5'-Pentachlorobiphenyl (PCB-101): Sources and Environmental Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment, potential for bioaccumulation, and adverse health effects led to a global ban on their production. This guide focuses specifically on 2,2',4,5,5'-Pentachlorobiphenyl, also known as PCB-101, a prevalent congener found in environmental samples and human tissues. Understanding its sources and distribution is crucial for assessing exposure risks and developing remediation strategies.

Sources of this compound (PCB-101)

PCB-101, like other PCBs, is not naturally occurring. Its presence in the environment is a result of anthropogenic activities. While direct manufacturing has ceased, several primary and secondary sources contribute to its ongoing release and redistribution.

Primary Sources:

-

Historical Industrial Use: The primary historical source of PCB-101 was its inclusion in commercial PCB mixtures, such as Aroclors. These mixtures were used extensively as coolants and insulating fluids in transformers and capacitors, as plasticizers in paints and plastics, and in various other industrial applications.

-

Inadvertent Production: PCB-101 can be unintentionally produced as a byproduct in certain industrial processes, including the manufacturing of some pigments and chemicals.

Secondary Sources:

-

Leakage and Spills: Old electrical equipment containing PCB-laden oils that are still in use or improperly disposed of can leak, releasing PCB-101 into the environment.

-

Waste Incineration: Incomplete combustion of waste materials containing PCBs can lead to the formation and release of various congeners, including PCB-101, into the atmosphere.

-

Landfills and Contaminated Sites: Leaching from landfills containing old electrical equipment, industrial waste, and consumer products can be a significant source of PCB-101 to surrounding soil and water.

-

Wastewater Treatment Plants (WWTPs): WWTPs receive inputs from various domestic and industrial sources and can act as conduits for PCBs into the aquatic environment, although treatment processes can reduce their concentrations.

Environmental Distribution of this compound (PCB-101)

Due to its chemical properties, including low water solubility and high lipophilicity, PCB-101 is persistent in the environment and bioaccumulates in organisms. It undergoes long-range atmospheric transport, leading to its global distribution.

Table 1: Quantitative Data on the Sources of this compound (PCB-101)

| Source Category | Sample Type | Concentration Range | Location/Study Notes |

| Wastewater Treatment Plants | Influent | Dominated by PCB 118, followed by PCB 105[1] | Spokane River, USA. Data for dioxin-like PCBs.[1] |

| Effluent | Reduced concentrations after membrane filtration.[1] | Spokane River, USA.[1] | |

| Indoor Air | Air | Median concentration of 1.6 ng/g l.w. in blood of exposed individuals.[2] | Statistically significant correlation between indoor air and blood concentrations.[2] |

Table 2: Environmental Distribution of this compound (PCB-101)

| Environmental Compartment | Matrix | Concentration Range | Location/Study Notes |

| Atmosphere | Air | Average annual concentration of 234 ± 175 pg/m³ for 87 PCB congeners.[3][4] | Turkey. 3- and 4-chlorine congeners were dominant.[3][4] |

| Aquatic Environment | River Water | Average concentrations ranged from 1.3 pg L-1 for PCB 180 to 4.1 pg L-1 for PCB 153.[5] | Global study using passive samplers.[5] |

| Marine Sediment | Downward trend for CB101 in the Northern North Sea.[6] | Scotland.[6] | |

| Coastal Mangrove Sediment | 0.5 to 5.8 ng g⁻¹ (dry weight) | Hong Kong.[7] | |

| Terrestrial Environment | Agricultural Soil | ~7 µg kg⁻¹ | Industrial area.[8] |

| Agricultural Soil | Below 5 ng·g⁻¹ after organic waste application.[9] | Palencia, Spain.[9] | |

| Biota | Freshwater Fish (Silver Crucian Carp) | Metabolized to hydroxylated, methoxylated, and methyl sulfonated forms.[10][11] | Laboratory study.[10][11] |

| Marine Fish | 7.89 ng/g (in one sample) | Karachi, Pakistan.[12] | |

| Marine Mammals (Seals) | 52 – 162 ng/g lipid (for total PCBs) | West Antarctica. PCB 153 and 138 were most abundant, followed by PCB 101.[13] | |

| Marine Mammals (Killer Whale) | 247 – 1,598 ng/g lipid (for total PCBs) | West Antarctica.[13] | |

| Human Milk | Higher proportion of pentachlorobiphenyls (101) compared to adipose tissue.[14] | Welsh population.[14] | |

| Human Serum | Detected in a cohort of Native-American individuals with environmental exposure.[15] | ||

| Human Blood | Median of 1.6 ng/g l.w. in individuals exposed to contaminated indoor air.[2] |

Experimental Protocols

The analysis of PCB-101 in environmental and biological samples typically involves several key steps: sample extraction, cleanup, and instrumental analysis.

1. Sample Extraction

The goal of extraction is to isolate the PCBs from the sample matrix. The choice of method depends on the matrix type.

-

Solid Samples (Soil, Sediment, Tissue):

-

Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent (e.g., hexane, dichloromethane) for several hours.

-

Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): A more modern and faster technique that uses elevated temperatures and pressures to increase extraction efficiency with reduced solvent consumption.

-

-

Liquid Samples (Water):

-

Liquid-Liquid Extraction (LLE): Involves partitioning the PCBs from the aqueous phase into an immiscible organic solvent by vigorous mixing.

-

Solid-Phase Extraction (SPE): Water is passed through a cartridge containing a solid adsorbent that retains the PCBs, which are then eluted with a small volume of solvent.

-

2. Sample Cleanup

Crude extracts from environmental and biological samples contain co-extracted interfering compounds (e.g., lipids, pigments) that must be removed before instrumental analysis.

-

Gel Permeation Chromatography (GPC): Separates compounds based on their molecular size, effectively removing large molecules like lipids.

-

Adsorption Chromatography: Utilizes columns packed with adsorbents like silica (B1680970) gel or Florisil. Different solvent polarities are used to elute fractions containing PCBs while retaining interferences.

-

Acid/Base Partitioning: Can be used to remove acidic or basic co-extractants.

3. Instrumental Analysis

-

Gas Chromatography (GC): This is the primary technique for separating individual PCB congeners. A capillary column with a specific stationary phase is used to achieve high-resolution separation.

-

Injector: Split/splitless injection is commonly used.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically employed.

-

Oven Temperature Program: A carefully controlled temperature ramp is used to elute the congeners in a predictable order.

-

-

Detector:

-

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like PCBs, making it a common choice for routine analysis.

-

Mass Spectrometer (MS): Provides both quantification and confirmation of the identity of PCB-101 based on its mass-to-charge ratio and fragmentation pattern. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity.

-

Visualization of Environmental Pathways

The following diagram illustrates the primary sources and environmental distribution pathways of this compound (PCB-101).

Conclusion

This compound (PCB-101) remains a significant environmental contaminant despite the cessation of its production. Its persistence and ability to bioaccumulate necessitate continued monitoring and research. This guide provides a foundational understanding of the sources, environmental distribution, and analytical methodologies for PCB-101, serving as a valuable resource for professionals in environmental science and drug development. A thorough comprehension of its behavior in the environment is the first step towards mitigating its potential risks to ecosystems and human health.

References

- 1. srrttf.org [srrttf.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of sampling interval on the passive air sampling of atmospheric PCBs levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. marine.gov.scot [marine.gov.scot]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Estimation of PCB content in agricultural soils associated with long-term fertilization with organic waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of this compound (PCB101) metabolites and their transmission characteristics in silver crucian carp (Carassius auratus gibelio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pjsir.org [pjsir.org]

- 13. Frontiers | Bioaccumulation of PCBs, OCPs and PBDEs in Marine Mammals From West Antarctica [frontiersin.org]

- 14. PCBs and other organochlorines in human tissue samples from the Welsh population: II--Milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Routine analysis of 101 polychlorinated biphenyl congeners in human serum by parallel dual-column gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2',4,5,5'-Pentachlorobiphenyl (PCB 101)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2',4,5,5'-Pentachlorobiphenyl, also known as PCB 101, is a specific congener of polychlorinated biphenyls (PCBs). PCBs are a class of synthetic organic compounds that were widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] However, their production was banned in many countries in the 1970s due to their persistence in the environment, bioaccumulation, and adverse health effects.[1][2] PCB 101 is one of the 209 possible PCB congeners and is a subject of toxicological and environmental research.[2] This document provides a comprehensive overview of its molecular structure, chemical properties, and relevant experimental methodologies.

Molecular Structure and Chemical Identity

The fundamental structure of this compound consists of a biphenyl (B1667301) backbone where five hydrogen atoms are substituted with chlorine atoms. The numbering of the carbon atoms on the biphenyl rings is crucial for identifying the specific positions of the chlorine atoms.

CAS Number: 37680-73-2[3][4][5]

Molecular Formula: C₁₂H₅Cl₅[2][6]

IUPAC Name: 1,2,4-trichloro-5-(2,5-dichlorophenyl)benzene[2]

Synonyms: PCB 101, 2,4,5,2',5'-Pentachlorobiphenyl[2]

Molecular Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, with the standard numbering of the carbon atoms on the biphenyl rings.

Caption: 2D structure of this compound (PCB 101).

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate and transport, as well as its toxicokinetics.

| Property | Value | Reference |

| Molecular Weight | 326.4 g/mol | [2][6] |

| Physical Description | Pale-yellow viscous liquid (for PCBs in general) | [1] |

| Water Solubility | Low (hydrophobic) | [1] |

| Solubility in Organic Solvents | High solubility in most organic solvents, oils, and fats | [1] |

| Vapor Pressure | Low at room temperature | [1] |

| LogP (Octanol-Water Partition Coefficient) | High (lipophilic) | [2] |

| Melting Point | Data for the pure compound is not readily available in the provided search results. | |

| Boiling Point | Data for the pure compound is not readily available in the provided search results. | |

| Density | Varies from 1.182 to 1.566 g/cm³ for PCB mixtures. | [1] |

Experimental Protocols

This section outlines generalized experimental protocols relevant to the study of this compound. These are intended as a guide and may require optimization for specific experimental conditions.

Analytical Quantification in Environmental Samples

This protocol is based on methods for the analysis of organohalide compounds in water, which can be adapted for other matrices.

Objective: To quantify the concentration of this compound in a given sample matrix.

Methodology:

-

Sample Collection: Grab samples of the matrix (e.g., water, soil, biological tissue) are collected.

-

Extraction:

-

For aqueous samples, microextraction or liquid-liquid extraction with a nonpolar solvent like hexane (B92381) is employed.

-

For solid samples like soil or tissue, Soxhlet extraction is a common method.

-

The choice of solvent and extraction technique depends on the sample matrix.

-

-

Cleanup: The extract is subjected to a cleanup procedure to remove interfering substances. This often involves column chromatography.

-

Analysis: The cleaned extract is analyzed by gas chromatography (GC).

-

A capillary or high-resolution GC column is used for the separation of PCB congeners.

-

An electron capture detector (ECD) is commonly used for its high sensitivity to halogenated compounds.

-

For confirmation, gas chromatography-mass spectrometry (GC-MS) can be used.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from certified reference standards.

In Vivo Metabolism Study in a Rodent Model

This protocol provides a framework for investigating the metabolic fate of this compound in a laboratory setting.

Objective: To identify and quantify the metabolites of this compound in a rat model.

Methodology:

-

Compound Administration: A known dose of this compound, potentially radiolabeled (e.g., with ¹⁴C), is administered to the rats, typically via oral gavage or intraperitoneal injection.

-

Sample Collection: Urine and feces are collected over a specified period. At the end of the study, the animals are euthanized, and tissues of interest (e.g., liver, adipose tissue) are harvested.

-

Extraction of Metabolites:

-

Tissues are homogenized in a suitable solvent mixture (e.g., isopropanol (B130326) and diethyl ether).

-

Urine and fecal samples are also subjected to solvent extraction.

-

-

Fractionation: The extracts are fractionated to separate the parent compound from its metabolites. This may involve separating into fractions containing the unchanged PCB, monohydroxylated metabolites, and conjugated metabolites.

-

Analysis: The fractions are analyzed using techniques such as:

-

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) to identify and quantify hydroxylated, sulfated, and methylated metabolites.

-

Gas chromatography-tandem mass spectrometry (GC-MS/MS) for the analysis of the parent compound and certain metabolites.

-

-

Data Interpretation: The obtained data is used to elucidate the metabolic pathways of this compound. A known human metabolite is 2,2',4',5,5'-pentachloro-[1,1'-biphenyl]-4-ol.[2]

Subchronic Toxicity Assessment

This protocol is a general guideline for assessing the toxicity of this compound following repeated exposure.

Objective: To determine the potential adverse health effects of this compound following 90-day dietary exposure in rats.

Methodology:

-

Animal Model: Groups of male and female rats are used.

-

Dose Administration: this compound is incorporated into the diet at various concentrations (e.g., 0, 0.05, 0.5, 5.0, 50 ppm). A control group receives the diet without the test compound.

-

Exposure Period: The animals are exposed to the respective diets for 13 weeks.

-

Monitoring: Throughout the study, parameters such as body weight, food consumption, and clinical signs of toxicity are monitored.

-

Terminal Procedures: At the end of the exposure period, blood samples are collected for clinical chemistry and hematology. The animals are then euthanized, and a thorough necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

-

Biochemical Analyses: Specific assays can be performed on tissues, such as measuring hepatic microsomal enzyme activities (e.g., ethoxyresorufin-O-deethylase) to assess effects on xenobiotic metabolism.

-

Data Analysis: The data from the treated groups are compared to the control group to identify any dose-dependent toxic effects and to establish a No-Observable-Adverse-Effect Level (NOAEL).

Toxicology and Health Effects

PCBs, as a class, are known to have toxic and mutagenic effects, often by interfering with hormone systems.[1] They can both mimic and inhibit the action of estradiol, which can have implications for hormone-dependent cancers and developmental processes.[1] The International Agency for Research on Cancer (IARC) has classified dioxin-like PCBs as human carcinogens.[1] The US EPA also considers PCBs to be probable human carcinogens, with studies showing links to malignant melanoma and rare liver cancers in workers exposed to PCBs.[1]

The metabolism of PCBs occurs via inhalation, oral, and dermal routes.[2][7] Due to their lipophilic nature, they tend to accumulate in fatty tissues like the liver and adipose tissue.[2]

Logical Relationships in PCB Analysis

The following workflow illustrates the general steps involved in the analysis of PCBs from sample collection to data interpretation.

Caption: A generalized workflow for the analysis of PCBs in various samples.

References

- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 2. Pcb 101 | C12H5Cl5 | CID 37807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. accustandard.com [accustandard.com]

- 5. This compound | 37680-73-2 [chemicalbook.com]

- 6. 2,2',3,4',5-Pentachlorobiphenyl | C12H5Cl5 | CID 50100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2',3,4,5-Pentachlorobiphenyl | C12H5Cl5 | CID 41404 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Health Effects and Carcinogenicity of PCB 101 Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated biphenyls (PCBs) are persistent organic pollutants known for their toxic effects and potential carcinogenicity. This technical guide focuses on a specific congener, 2,2',4,5,5'-pentachlorobiphenyl (PCB 101), providing a comprehensive overview of its health effects and carcinogenic potential. PCB 101 is a non-dioxin-like PCB and is one of the six indicator PCBs frequently monitored in environmental and biological samples. This document synthesizes current scientific knowledge from in vitro and in vivo studies, detailing the molecular mechanisms underlying PCB 101's toxicity. Key areas of focus include its impact on cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, as well as its role in inducing apoptosis. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols from key studies, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction to PCB 101

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. Despite their production being banned in many countries in the 1970s, their persistence in the environment and bioaccumulation in the food chain continue to pose a significant risk to human health.

PCB 101 (this compound) is a non-dioxin-like PCB congener. Unlike dioxin-like PCBs, which exert their toxicity primarily through the aryl hydrocarbon receptor (AhR), non-dioxin-like PCBs are generally considered to have different mechanisms of action. PCB 101 is frequently detected in environmental matrices, human tissues, and food, making it a relevant compound for toxicological assessment.

The International Agency for Research on Cancer (IARC) has classified PCBs as a whole as "probably carcinogenic to humans" (Group 2A), and more recently, as "carcinogenic to humans" (Group 1). However, the carcinogenicity of individual congeners can vary. This guide provides a detailed examination of the available scientific evidence regarding the health effects and carcinogenic potential of PCB 101.

Health Effects of PCB 101 Exposure

Immunotoxicity and Inflammatory Response

A significant body of evidence points to the immunotoxic effects of PCB 101, particularly its ability to modulate inflammatory responses. In vitro studies have demonstrated that PCB 101 can impair the function of macrophages, key cells of the innate immune system.

A key study by Santoro et al. (2015) investigated the effects of PCB 101 on lipopolysaccharide (LPS)-activated macrophages. The study found that while PCB 101 alone did not significantly alter the transcription of pro-inflammatory cytokines like IL-6 and TNF-α, it did contribute to the overall immunosuppressive effect when combined with other non-dioxin-like PCBs. The primary mechanism identified was the disruption of the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial for the recognition of bacterial endotoxins like LPS. This disruption leads to the inhibition of the downstream NF-κB signaling pathway.[1]

Table 1: Effects of PCB 101 on Macrophage Function

| Endpoint Measured | Cell Line | PCB 101 Concentration | Observation | Reference |

| IL-6 mRNA expression | J774A.1 | 300 nM | No significant modification of LPS-induced expression | [1] |

| TNF-α mRNA expression | J774A.1 | 300 nM | No significant modification of LPS-induced expression | [1] |

| TLR4 mRNA expression | J774A.1 | 300 nM | Down-regulated LPS-induced expression | [1] |

| IκB-α degradation | J774A.1 | 100 nM (in mixture) | Contributed to the inhibition of LPS-induced degradation | [1] |

| p65 nuclear translocation | J774A.1 | 100 nM (in mixture) | Contributed to the inhibition of LPS-induced translocation | [1] |

Endocrine Disruption and Metabolic Effects

Non-dioxin-like PCBs, including PCB 101, are recognized as endocrine-disrupting chemicals. They can interfere with hormone signaling pathways, leading to metabolic disturbances.

Research by Mattace Raso et al. (2014) explored the impact of PCB 101 on leptin signaling in 3T3-L1 adipocytes. Leptin, a hormone primarily produced by fat cells, plays a critical role in regulating energy balance. The study found that exposure to PCB 101, alone or in combination with other PCBs, led to an increase in lipid content and alterations in the expression of genes related to leptin signaling.[2] Specifically, these PCBs were shown to interfere with the JAK/STAT pathway, a key downstream signaling cascade of the leptin receptor. This interference contributes to a state of "leptin resistance," a condition associated with obesity.[2]

Table 2: Effects of PCB 101 on Leptin Signaling and Lipid Metabolism in Adipocytes

| Endpoint Measured | Cell Line | PCB 101 Concentration | Observation | Reference |

| Lipid Content | 3T3-L1 | 1 µM | Increased | [2] |

| Leptin Receptor (ObR) mRNA | 3T3-L1 | 1 µM | Reduced | [2] |

| pSTAT3/STAT3 ratio | 3T3-L1 | 1 µM | No significant change | [2] |

| SOCS3 protein expression | 3T3-L1 | 1 µM | No significant change | [2] |

| PTP1B protein expression | 3T3-L1 | 1 µM | No significant change | [2] |

Note: While PCB 101 alone did not significantly alter the pSTAT3/STAT3 ratio or SOCS3/PTP1B expression, combinations of PCBs that included PCB 101 did show significant effects, suggesting an additive or synergistic mechanism.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process. Dysregulation of apoptosis is implicated in various diseases, including cancer. Several studies have investigated the ability of PCB 101 to induce apoptosis in different cell types.

A study by Abella et al. (2015) examined the effects of PCB 101 on chondrocytes, the cells responsible for cartilage formation. The results showed that PCB 101 induced cell death in a concentration-dependent manner.[3][4] This effect was mediated through multiple pathways, including the induction of both necrosis and apoptosis. The apoptotic process involved the activation of caspase-3 and an alteration of the ratio between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[3]

Table 3: Effects of PCB 101 on Chondrocyte Viability and Apoptosis

| Endpoint Measured | Cell Line | PCB 101 Concentration | Observation | Reference |

| Cell Viability (MTT assay) | ATDC-5 | 1-25 µM | Concentration-dependent reduction | [3][4] |

| Necrosis (LDH assay) | ATDC-5 | 1-25 µM | Concentration-dependent increase | [3] |

| Caspase-3 Activation | ATDC-5 | 10 µM | Increased | [3] |

| Bax/Bcl-2 Ratio | ATDC-5 | 10 µM | Increased | [3] |

| Oxidative Stress (MDA levels) | ATDC-5 | 10 µM | Increased | [3] |

Carcinogenicity of PCB 101

The carcinogenic potential of PCBs is a major public health concern. While PCB mixtures are classified as human carcinogens, data on individual congeners like PCB 101 are less definitive. The U.S. Environmental Protection Agency (EPA) has developed a dose-response assessment for PCB mixtures, but this does not provide specific potency factors for individual congeners.[5][6][7][8]